molecular formula C13H16N6 B8508586 6-(4-Pyrimidin-2-yl-piperazin-1-yl)-pyridin-3-ylamine

6-(4-Pyrimidin-2-yl-piperazin-1-yl)-pyridin-3-ylamine

Cat. No. B8508586
M. Wt: 256.31 g/mol
InChI Key: XISLHACGPLUHTF-UHFFFAOYSA-N
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Patent
US08211914B2

Procedure details

To a solution of 2-[4-(5-nitro-pyridin-2-yl)-piperazin-1-yl]-pyrimidine (600 mg, 2.1 mmol) from above in 2N hydrochloric acid (7.50 mL) was added SnCl2 (1.60 g, 8.4 mmol). The mixture was stirred at room temperature for 2 hr. The mixture was evaporated to dryness and basified with 1N NaOH. The crude solid was triturated in methanol to afford 6-(4-pyrimidin-2-yl-piperazin-1-yl)-pyridin-3-ylamine as a yellow solid. The NMR spectrum obtained on the sample is compatible with its structure. LCMS calcd for C13H16N6 (m/e) 256, obsd 257 (M+H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]3[N:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[CH2:12][CH2:11]2)=[N:8][CH:9]=1)([O-])=O.Cl[Sn]Cl>Cl>[N:17]1[CH:18]=[CH:19][CH:20]=[N:21][C:16]=1[N:13]1[CH2:12][CH2:11][N:10]([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1CCN(CC1)C1=NC=CC=N1
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated in methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCN(CC1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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